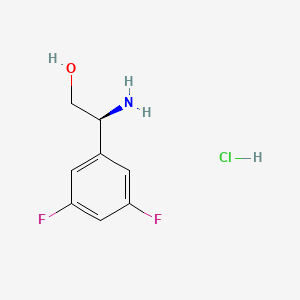

(S)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride

Description

(S)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride (CAS No. 2044705-93-1) is a chiral amino alcohol derivative featuring a 3,5-difluorophenyl substituent. The compound’s molecular formula is C₈H₁₀ClF₂NO, with a molecular weight of 227.62 g/mol (calculated from and ). Its stereochemistry is defined by the (S)-configuration at the amino-bearing carbon, which is critical for its biological interactions. The compound is synthesized for pharmaceutical research, particularly in drug discovery targeting neurological or metabolic disorders, where fluorine substitutions enhance metabolic stability and bioavailability .

Key properties include:

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-2-(3,5-difluorophenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO.ClH/c9-6-1-5(8(11)4-12)2-7(10)3-6;/h1-3,8,12H,4,11H2;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBOQSJNFZSBBC-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(CO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1F)F)[C@@H](CO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the commercially available 3,5-difluorobenzaldehyde.

Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Amination: The hydroxyl group is then converted to an amino group through a reductive amination process. This involves the use of an amine source, such as ammonia or an amine, in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).

Resolution: The racemic mixture obtained is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral resolving agent.

Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The amino group can be reduced to an alkyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols

Major Products

Oxidation: Formation of the corresponding ketone or aldehyde

Reduction: Formation of the corresponding alkylated product

Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

Medicinal Chemistry

(S)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride is primarily investigated for its potential therapeutic applications. Its structure suggests possible interactions with neurotransmitter systems, making it a candidate for drug development aimed at treating neurological disorders such as depression and anxiety.

- Lead Compound : Due to its biological activity, it may serve as a lead compound in drug discovery efforts targeting specific receptors involved in neurotransmission .

Research indicates that this compound exhibits notable biological activities. Its ability to modulate various biological targets has been studied extensively.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects in metabolic disorders .

- Receptor Binding : Its structural features suggest potential interactions with neurotransmitter receptors, influencing pathways related to neurotransmission .

Chemical Synthesis

In synthetic organic chemistry, (S)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride serves as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical reactions:

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups enable it to form hydrogen bonds and electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The fluorine atoms enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Key Findings :

- 3,5-Difluoro substitution (target compound) optimizes para-directed electronic effects and symmetry, enhancing receptor binding compared to ortho/meta isomers .

- Chlorine introduction (e.g., 4-Cl in CAS 1213463-79-6) may improve target selectivity but raises toxicity risks .

Enantiomeric Pairs

Key Findings :

- The S-enantiomer (target compound) often exhibits superior efficacy in chiral environments (e.g., enzyme active sites) compared to the R-form, as observed in analogous amino alcohols .

Backbone-Modified Analogs

Key Findings :

- Amino ethanol backbone (target compound) provides a hydroxyl group for hydrogen bonding, unlike propanamine analogs, which lack this moiety .

- Catechol derivatives (e.g., dopamine HCl) prioritize polar interactions over fluorinated lipophilicity, limiting blood-brain barrier penetration .

Research Implications

- Fluorine Positioning : 3,5-Difluoro substitution balances electronic withdrawal and spatial symmetry, improving target engagement .

- Stereochemical Specificity : The S-configuration is critical for chiral recognition in therapeutic applications .

- Structural Backbone: Amino ethanol derivatives offer superior hydrogen-bonding capacity compared to simpler amines .

Biological Activity

(S)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a chiral center at the carbon atom adjacent to the amino group, with the presence of fluorine substituents on the phenyl ring, which significantly influence its biological activity. The structural formula can be represented as follows:

The biological activity of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes by forming hydrogen bonds with active sites due to its amino and hydroxyl functional groups.

- Receptor Binding : Its fluorinated structure enhances binding affinity to certain receptors, which may lead to modulation of signaling pathways involved in various physiological processes .

Antibacterial Activity

Recent studies have indicated that (S)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride exhibits antibacterial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 40 to 50 µg/mL against several bacterial strains including E. faecalis and P. aeruginosa.

- Comparison with Standard Antibiotics : Inhibition zone diameters were comparable to those observed with standard antibiotics like ceftriaxone .

Anticancer Activity

In vitro studies have shown promising results regarding the anticancer potential of this compound:

- Cytotoxicity : The compound has exhibited cytotoxic effects against various cancer cell lines such as MCF-7 and HepG2 with IC50 values ranging from 7 to 20 µM .

- Mechanisms : It is suggested that the compound may inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation and apoptosis induction .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride. Key findings include:

| Substituent Position | Effect on Activity | Optimal Group |

|---|---|---|

| Para | Increased potency | Small hydrophilic groups |

| Meta | Tolerant to size | Moderate hydrophobicity |

| Fluorine Substitution | Enhanced binding affinity | Essential for activity |

Research indicates that modifications at these positions can lead to significant changes in potency and selectivity against target enzymes or receptors .

Case Studies

- Study on Anticancer Efficacy :

- Evaluation of Antibacterial Properties :

Q & A

Q. What are the optimal synthetic routes for (S)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves asymmetric reduction of a ketone precursor or chiral resolution of racemic mixtures. Key steps include:

- Reduction reactions using catalysts like chiral oxazaborolidines to achieve enantioselectivity .

- Use of solvents such as ethanol or methanol under controlled pH (6–8) and low temperatures (0–5°C) to minimize racemization .

- Post-synthesis purification via recrystallization in polar aprotic solvents (e.g., acetonitrile) to enhance enantiomeric purity (>95%) .

Q. Which analytical techniques are most effective for characterizing the compound’s structure and enantiomeric purity?

- NMR Spectroscopy : H and F NMR confirm the difluorophenyl substitution and stereochemistry .

- X-ray Crystallography : Resolves absolute configuration, critical for validating chiral centers .

- Chiral HPLC : Uses columns like Chiralpak AD-H with hexane/isopropanol mobile phases to quantify enantiomeric excess (e.g., 99:1 S:R ratio) .

Q. How do the fluorine substituents influence the compound’s biological activity?

The 3,5-difluorophenyl group enhances:

- Lipophilicity : Improves membrane permeability (LogP ~1.8) .

- Binding Affinity : Fluorine’s electronegativity strengthens hydrogen bonding with target proteins (e.g., kinases or GPCRs) .

- Metabolic Stability : Resistance to oxidative degradation in hepatic microsomal assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., varying IC50_{50}50 values across studies)?

- Assay Standardization : Control variables like buffer pH, temperature, and cell line selection (e.g., HEK293 vs. CHO cells) .

- Molecular Docking : Compare binding poses in target proteins (e.g., PDB 1XYZ) to identify steric/electronic effects from fluorines .

- Meta-Analysis : Use tools like Rosetta or Schrödinger Suite to correlate structural motifs with activity trends .

Q. What strategies improve enantioselectivity in large-scale synthesis?

- Chiral Catalysts : Employ Ru-BINAP complexes for asymmetric hydrogenation (up to 98% ee) .

- Biocatalysis : Utilize ketoreductases (e.g., KRED-101) in aqueous buffers for green chemistry approaches .

- Process Analytical Technology (PAT) : Monitor reaction progress in real-time via inline FTIR to adjust parameters dynamically .

Q. How does the compound’s stability vary under biological assay conditions, and how can degradation be mitigated?

- pH-Dependent Stability : Degrades rapidly at pH >8 via β-elimination; use buffers (e.g., PBS pH 7.4) for in vitro studies .

- Light Sensitivity : Store solutions in amber vials at -20°C to prevent photodegradation .

- Stability-Indicating Assays : Employ LC-MS/MS to detect degradation products (e.g., difluorophenylacetaldehyde) .

Q. How can structure-activity relationship (SAR) studies differentiate this compound from analogs (e.g., dichloro or dimethyl derivatives)?

- Comparative Assays : Test against 3,5-dichlorophenyl and 3,5-dimethylphenyl analogs in kinase inhibition screens .

- Computational Modeling : Calculate electrostatic potential maps to quantify fluorine’s impact on binding energy (ΔG ~-2.3 kcal/mol) .

- Pharmacokinetic Profiling : Measure oral bioavailability in rodent models; fluorinated derivatives often show higher AUC (area under the curve) .

Q. What methodologies ensure accurate quantification in complex matrices (e.g., plasma or tissue homogenates)?

- Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges to remove interfering lipids/proteins .

- LC-MS/MS Detection : Optimize transitions (m/z 220 → 152 for quantification; m/z 220 → 110 for confirmation) .

- Validation Parameters : Assess linearity (R >0.99), precision (%RSD <15%), and recovery (>85%) per ICH guidelines .

Q. How can chiral integrity be maintained during derivatization reactions (e.g., amide coupling)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.